

A Technical Guide to Compounds Designated "DB-10"

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Compound of Interest

Compound Name: DB-10

Cat. No.: B15613165

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Disclaimer: The designation "**DB-10**" is not a unique identifier and refers to several distinct pharmaceutical products and research compounds. This guide addresses the most prominent entities identified through publicly available data and is intended for researchers, scientists, and drug development professionals. Due to the limited availability of detailed public data for some of these compounds, this document also serves as a framework, providing structured templates for pharmacokinetic data and experimental workflows as requested.

DB-10 (Medroxyprogesterone Acetate)

"DB 10" is a brand name for tablets containing 10 mg of Medroxyprogesterone Acetate.[1][2][3] This compound is a synthetic progestin, a female hormone used to treat menstrual disorders like amenorrhea, abnormal uterine bleeding, and endometriosis.[1][2][4]

Pharmacokinetic Profile

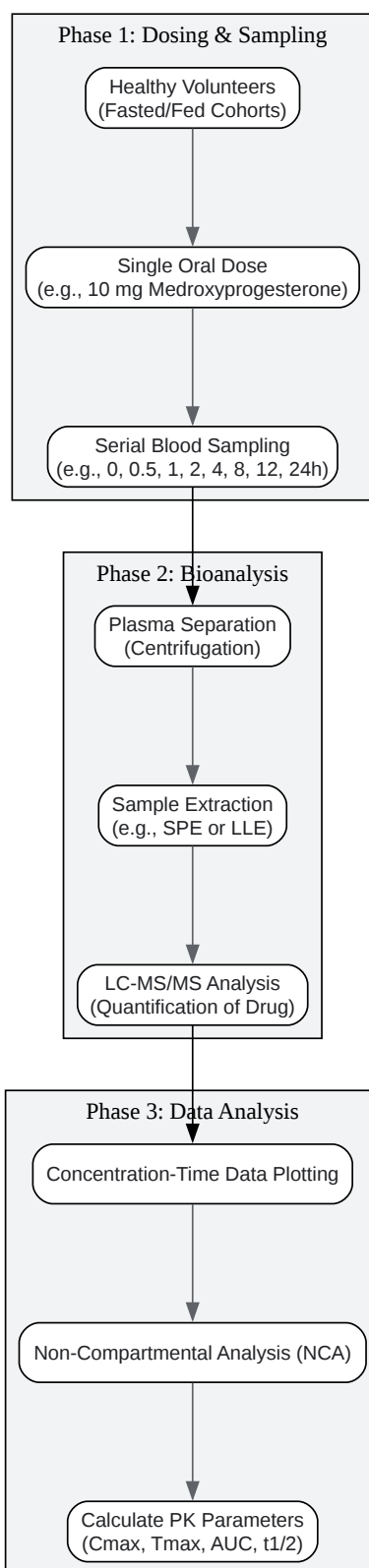
Medroxyprogesterone is rapidly absorbed after oral administration, though its bioavailability is relatively low and can be increased when taken with food.[5] It is primarily metabolized in the liver by CYP450 enzymes and excreted in the urine.[5]

Table 1: Pharmacokinetic Parameters of Medroxyprogesterone Acetate (Oral)

Parameter	Value	Notes
Bioavailability (F)	0.6 - 10%	Increased with food.[5]
Tmax (Time to Peak Plasma Concentration)	2 - 4 hours	[5]
Plasma Protein Binding	86 - 90%	Primarily to albumin.[5]
Metabolism	Hepatic	Via CYP450 hydroxylation and conjugation.[5]
Elimination Half-life ($t_{1/2}$)	~12 - 17 hours	[5]
Excretion	Urine	Mainly as glucuronide conjugates.[5]

Experimental Protocols

While specific study protocols for the branded "DB 10" are not publicly available, a standard experimental design for assessing the pharmacokinetics of an oral drug like Medroxyprogesterone would typically involve the following workflow.



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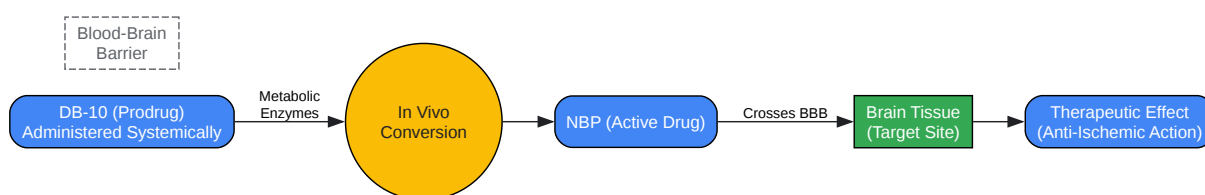
Caption: General workflow for a clinical pharmacokinetic study.

DB-10 (Anti-Ischemic Stroke Agent)

Another compound referred to as **DB-10** is a preclinical pro-agent of 3-n-butylphthalide (NBP). [6] Developed by Sichuan University, it is being investigated for the treatment of ischemic stroke.[6][7] The core concept is that **DB-10** is designed to be rapidly converted into the active drug (NBP) in vivo, potentially enhancing its accumulation in the brain where it exerts its therapeutic effect.[6]

Pharmacokinetic Concept

Publicly available information on the quantitative pharmacokinetics of this pro-agent is not available. However, the described mechanism of action can be visualized as a logical relationship.



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Caption: Prodrug activation and brain delivery concept for **DB-10**.

DB-1310 (Anti-Cancer Agent)

DB-1310 is a distinct compound; a novel antibody-drug conjugate (ADC) targeting HER3 for the treatment of advanced solid tumors.[8] Preliminary results from a Phase 1/2a clinical trial (NCT05785741) have been reported.[8][9]

Pharmacokinetic Profile

The available data is qualitative. An abstract from the clinical trial notes that pharmacokinetic exposure increased with dose escalation.[8] It also mentions low systemic exposure of the payload (the toxic part of the ADC) and no evidence of drug accumulation after repeated

administration every three weeks.[8] Detailed quantitative data from these ongoing trials are not yet published.

Table 2: Summary of Publicly Available Information for DB-10 Compounds

Designation	Compound Type / Active Ingredient	Therapeutic Area	Development Stage	Key Pharmacokinetic Information Available
DB 10	Medroxyprogesterone Acetate	Gynecology	Marketed	Quantitative data available (Bioavailability, T _{max} , t _{1/2} , etc.). [1][5][10]
DB-10	Prodrug of 3-n-butylphthalide (NBP)	Ischemic Stroke	Preclinical	Qualitative concept (prodrug conversion, brain accumulation).[6] [7]
DB-1310	Antibody-Drug Conjugate (ADC)	Oncology	Phase 1/2a Clinical Trial	Qualitative data (dose-proportional exposure, no accumulation).[8] [9]

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